![molecular formula C9H16O B2732391 Bicyclo[2.2.2]octan-1-ylmethanol CAS No. 2574-42-7](/img/structure/B2732391.png)
Bicyclo[2.2.2]octan-1-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Bicyclo[2.2.2]octan-1-ylmethanol” is a chemical compound with the CAS Number: 2574-42-7 . It has a molecular weight of 140.23 . The IUPAC name for this compound is “bicyclo [2.2.2]octan-1-ylmethanol” and its Inchi Code is "1S/C9H16O/c10-7-9-4-1-8 (2-5-9)3-6-9/h8,10H,1-7H2" .
Synthesis Analysis
The synthesis of “Bicyclo[2.2.2]octan-1-ylmethanol” or similar compounds has been reported in several studies . For instance, one study reported the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free, mild, and operationally simple conditions .Molecular Structure Analysis
The molecular structure of “Bicyclo[2.2.2]octan-1-ylmethanol” can be represented by the Inchi Code "1S/C9H16O/c10-7-9-4-1-8 (2-5-9)3-6-9/h8,10H,1-7H2" . This indicates that the compound consists of 9 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“Bicyclo[2.2.2]octan-1-ylmethanol” is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 199.8±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Ultra-Fast Rotors for Molecular Machines
The synthesis and crystallization of 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane (BIBCO) offer insights into the potential of halogen-bonding interactions in constructing functional materials and molecular machines. The study demonstrates BIBCO rotors' room temperature rotational rates, highlighting their utility in engineering some of the fastest molecular machines to date. These findings underscore the utility of halogen bonding in designing amphidynamic artificial molecular machines and modulating properties dependent on the dielectric behavior of crystalline media (Lemouchi et al., 2011).
Synthesis of Bioactive Compounds
Bicyclo[2.2.2]octanone serves as a critical building block for bioactive compounds and natural products. A catalytic asymmetric Michael reaction pathway was developed for the formation of (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one derivatives, showcasing high stereoselectivity and yields. This synthetic route opens up new avenues for creating diverse bioactive molecules with potential therapeutic applications (Tzvetkov et al., 2006).
Production of Stable Molecular Probes
The synthesis of bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol) and its oxidized analogue, BCN acid, highlights the role of strained-alkyne scaffolds in chemical biology. The facile functionalization of BCN acid via amide bond formation leads to derivatives more stable than traditional carbamates, emphasizing the importance of BCN structures in the development of stable molecular probes for biological research (Rady et al., 2021).
Safety and Hazards
Zukünftige Richtungen
The future directions for “Bicyclo[2.2.2]octan-1-ylmethanol” and similar compounds are promising. One study reported the theoretical investigation of the electron transport properties of the bicyclo[2.2.2]octane class by systematically varying the constituent atoms between carbon, silicon, and germanium . This indicates that a broad range of highly insulating saturated group 14 molecules are likely to exist .
Eigenschaften
IUPAC Name |
1-bicyclo[2.2.2]octanylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-7-9-4-1-8(2-5-9)3-6-9/h8,10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFOXZBCUXJBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.2]octan-1-ylmethanol | |
CAS RN |
2574-42-7 |
Source


|
| Record name | {bicyclo[2.2.2]octan-1-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

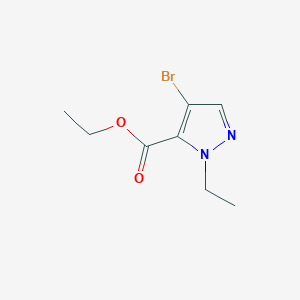

![6-Hydroxy-2-[(2-methoxyphenyl)methylene]-7-[(3-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2732314.png)
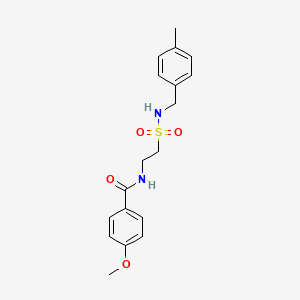
![N-(2,3-dimethylphenyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B2732318.png)
methanone](/img/structure/B2732319.png)
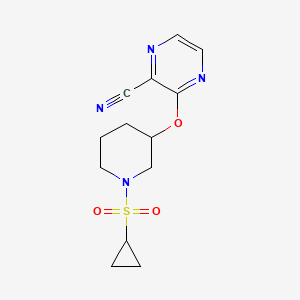
![5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732323.png)

![N,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2732327.png)
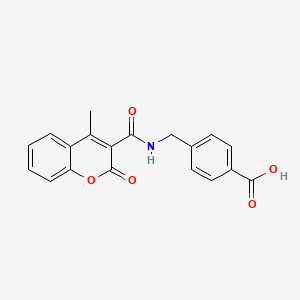
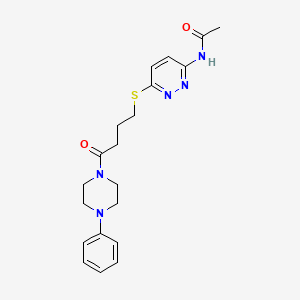
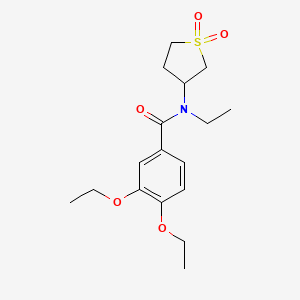
![6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2732331.png)